molecular formula C4H12ClNO B1413694 (2S,3S)-3-Aminobutan-2-ol hydrochloride CAS No. 310450-42-1

(2S,3S)-3-Aminobutan-2-ol hydrochloride

Cat. No. B1413694
CAS RN: 310450-42-1
M. Wt: 125.6 g/mol
InChI Key: VREIZDQPOMNWLM-MMALYQPHSA-N
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Description

“(2S,3S)-3-Aminobutan-2-ol hydrochloride” is a chemical compound with the CAS Number: 310450-42-1 . It has a molecular weight of 125.6 . The IUPAC name for this compound is “(2S,3S)-3-aminobutan-2-ol hydrochloride” and its InChI code is "1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1" .


Molecular Structure Analysis

The notation “(2S,3S)” in the name of the compound refers to the configuration of the chiral centers in the molecule . The numbers “2” and “3” refer to the position of the carbon atoms in the molecule . The “S” configuration indicates that the priority groups decrease in priority in a counterclockwise direction around the chiral center .


Physical And Chemical Properties Analysis

“(2S,3S)-3-Aminobutan-2-ol hydrochloride” is an oil at room temperature . .

Scientific Research Applications

Synthesis and Derivative Formation

(2S,3S)-3-Aminobutan-2-ol hydrochloride is utilized as a precursor or intermediate in the synthesis of various compounds:

  • It's involved in stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process includes a series of transformations such as conversion to a chiral oxazoline and oxidative rearrangement to dihydro-2H-oxazinone (Pigza, Quach, & Molinski, 2009).
  • It's utilized in the synthesis of enantiomers of 4-aminobutane-1,2,3-triol from d- or l-glucose. A key step involves the one-pot conversion of an aldehyde to an amide, extending the scope to include other carbohydrate-derived aldehydes (Dunlap et al., 2008).
  • It's used in the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides via the Mannich reaction involving (1-adamantyl)acetone, paraformaldehyde, and secondary amine hydrochlorides (Makarova, Moiseev, & Zemtsova, 2002).

Antimycobacterial Activities

  • Derivatives of (2S,3S)-3-Aminobutan-2-ol hydrochloride, specifically (2S,3R)-tert-butyl N-[4-(N-benzyl-4-R-phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamates and related compounds, have been synthesized and evaluated for their antimycobacterial activities. The presence of a free amino group and the sulphonamide moiety was found to be important for this biological activity (Moreth et al., 2014).

Metabolic Engineering

(2S,3S)-3-Aminobutan-2-ol hydrochloride is used in metabolic engineering processes:

  • A study successfully engineered E. coli for the production of (2S,3S)-butane-2,3-diol from glucose, demonstrating the potential of this chemical for use as a biofuel or biochemical with various industrial applications (Chu et al., 2015).

Chemical Synthesis and Analysis

  • (2S,3S)-3-Aminobutan-2-ol hydrochloride is involved in the asymmetric synthesis of various compounds. For instance, it's used in the synthesis of chiral amino alcohols, playing a role in creating value-added biochemicals and pharmaceutical intermediates through biocatalytic processes (Smith et al., 2010).
  • It is involved in the biocatalytic reductive amination process to access short chiral alkyl amines and amino alcohols, which are essential in the chemical industry and as precursors for various pharmaceuticals. This process uses amine dehydrogenases for synthesizing small 2-aminoalkanes (Ducrot et al., 2021).

Vibrational and Structural Analysis

  • (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, closely related to (2S,3S)-3-Aminobutan-2-ol hydrochloride, has been studied using FTIR and FT-Raman spectra, and a complete vibrational assignment and analysis of the fundamental vibrational modes of the compound were carried out. This includes theoretical calculations of molecular geometry, vibrational frequencies, and other related properties (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).

Safety and Hazards

This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of (2S,3S)-3-Aminobutan-2-ol hydrochloride are the dopamine transporter (DAT) and norepinephrine transporter (NET) transporters . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, respectively, from the synaptic cleft into the presynaptic neuron, thus regulating the concentration of these neurotransmitters and influencing neuronal signaling .

Mode of Action

(2S,3S)-3-Aminobutan-2-ol hydrochloride acts as an inhibitor of the DAT and NET transporters . By inhibiting these transporters, it prevents the reuptake of dopamine and norepinephrine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced signaling .

Biochemical Pathways

The inhibition of DAT and NET transporters affects the dopaminergic and noradrenergic pathways, respectively. These pathways are involved in various physiological processes, including mood regulation, reward, and stress response. By increasing the availability of dopamine and norepinephrine, (2S,3S)-3-Aminobutan-2-ol hydrochloride can influence these processes .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of (2S,3S)-3-Aminobutan-2-ol hydrochloride’s action are primarily related to its impact on neurotransmitter levels. By inhibiting the reuptake of dopamine and norepinephrine, it can enhance neurotransmission and potentially influence behaviors and physiological processes associated with these neurotransmitters .

properties

IUPAC Name

(2S,3S)-3-aminobutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIZDQPOMNWLM-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

310450-42-1
Record name 2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310450-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-aminobutan-2-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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